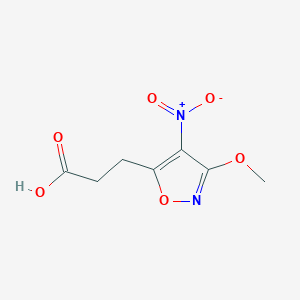

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 4-position of the isoxazole ring, with a propanoic acid side chain attached to the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a Henry reaction involving 3,5-dimethyl-4-nitroisoxazole and isatin. This reaction is catalyst-free and occurs in an aqueous medium.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel–Crafts alkylation reaction, where the isoxazole ring is alkylated with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(3-Hydroxy-4-nitroisoxazol-5-yl)propanoic acid.

Reduction: 3-(3-Methoxy-4-aminoisoxazol-5-yl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-(3-Methyl-4-nitroisoxazol-5-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

3-(3-Hydroxy-4-nitroisoxazol-5-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

3-(3-Methoxy-4-aminoisoxazol-5-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid is unique due to the presence of both a methoxy and a nitro group on the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its antibacterial, antifungal, and anti-inflammatory effects, as well as its genotoxicity profile. The information presented is based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Where the specific values for x, y, z, and n depend on the exact molecular formula derived from the compound's structure. The presence of the oxazole ring contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds related to oxazoles exhibit significant antibacterial properties. A study highlighted that various derivatives, including those similar to this compound, showed activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacteria Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| Compound C | B. mycoides | 0.0048 |

These findings suggest that modifications in the oxazole structure can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against various strains. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| C. albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results indicate a promising antifungal profile, which could be further explored for therapeutic applications .

Anti-inflammatory Activity

Compounds derived from oxazoles are recognized for their anti-inflammatory properties. A study indicated that modifications to the oxazole structure could enhance anti-inflammatory effects while minimizing genotoxicity . This suggests a dual benefit of therapeutic efficacy and safety.

Genotoxicity Profile

The genotoxicity of this compound has been evaluated using the Ames test and SOS Chromotest. Results indicated no significant mutagenic activity in the Ames test; however, a weak SOS response was observed. Modifications to the compound reduced this response significantly, indicating that structural changes can mitigate potential DNA damage while maintaining biological activity .

Case Studies

- Case Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of several oxazole derivatives, including this compound. The study found that specific modifications led to enhanced activity against resistant bacterial strains.

- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers when administered at optimal doses.

Properties

CAS No. |

861591-89-1 |

|---|---|

Molecular Formula |

C7H8N2O6 |

Molecular Weight |

216.15 g/mol |

IUPAC Name |

3-(3-methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H8N2O6/c1-14-7-6(9(12)13)4(15-8-7)2-3-5(10)11/h2-3H2,1H3,(H,10,11) |

InChI Key |

SIUVETIISOKNQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1[N+](=O)[O-])CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.